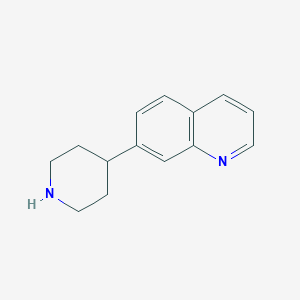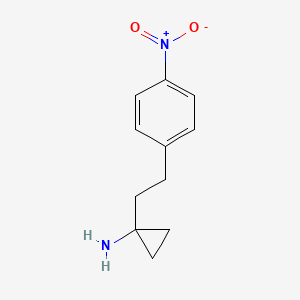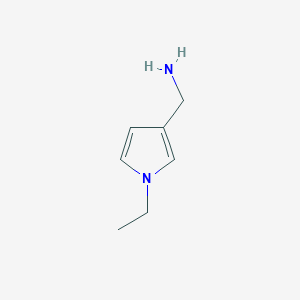
4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro, fluoro, and methyl group attached to a benzene ring, along with a sulfonyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the chlorosulfonation of 4-Chloro-2-fluoro-3-methylbenzene using chlorosulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride
- 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride
- 4-Chloro-2-fluoro-5-methylbenzene-1-sulfonyl chloride
Uniqueness
4-Chloro-2-fluoro-3-methylbenzene-1-sulfonyl chloride is unique due to the specific positioning of its substituents on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of both chloro and fluoro groups enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H5Cl2FO2S |
|---|---|
Poids moléculaire |
243.08 g/mol |
Nom IUPAC |
4-chloro-2-fluoro-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c1-4-5(8)2-3-6(7(4)10)13(9,11)12/h2-3H,1H3 |
Clé InChI |
CAJMDNFSQBYQDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
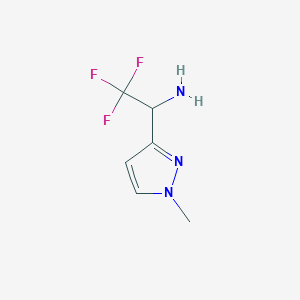
![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
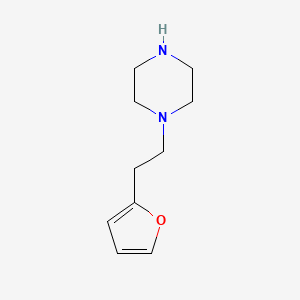

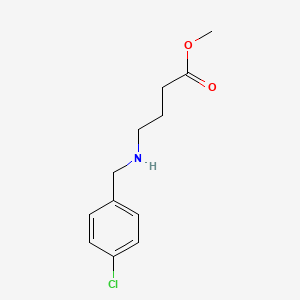
![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)


